molecular formula C21H19ClN2O B2503178 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216809-64-1

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2503178
CAS No.: 1216809-64-1
M. Wt: 350.85
InChI Key: HQOTWHZCKQTMSM-UHFFFAOYSA-N
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Description

1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a benzyl group at the N1 position and a phenoxymethyl substituent at the C2 position, with a hydrochloride salt enhancing its solubility. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the condensation of o-phenylenediamine with benzyl chloride and phenoxymethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as methanol or ethanol, with a strong base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reactions, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 2: Antimicrobial Activity of Selected Benzimidazoles

Compound Name Substituents (C2) MIC (μM) Against Candida Reference
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36) (4-Chlorophenoxy)methyl <3.90
Fluconazole - ~3.90
Target Compound Phenoxymethyl Not reported -

Physicochemical Properties

Hydrochloride salts improve solubility in polar solvents:

  • Deltarasin hydrochloride ([S]-1-benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole HCl) is soluble in DMF, DMSO, ethanol, and PBS (10 mg/mL) .
  • The target compound’s hydrochloride salt likely shares similar solubility profiles, enhancing bioavailability compared to non-salt forms.

Table 3: Solubility Profiles of Hydrochloride Salts

Compound Name Solubility (mg/mL) Solvents Tested Reference
Deltarasin hydrochloride 30 (DMF, DMSO, EtOH); 10 (PBS) DMF, DMSO, EtOH, PBS
Target Compound Not reported - -

Functional Group Impact on Activity

  • Phenoxymethyl vs. Sulfonyl: Phenoxymethyl groups enhance antifungal activity, while sulfonyl derivatives (e.g., Compound VIII) may prioritize structural stability over bioactivity .
  • Halogenation : Chlorine substituents (e.g., Compound 36) significantly reduce MIC values, suggesting that halogenation in the target compound could amplify its efficacy .

Biological Activity

1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The structural diversity within this class of compounds allows for various modifications that can enhance their therapeutic efficacy and reduce toxicity.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with the benzimidazole nucleus can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazoleStaphylococcus aureus50 µg/mL
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazoleEscherichia coli62.5 µg/mL
Standard (Ampicillin)Staphylococcus aureus25 µg/mL
Standard (Ciprofloxacin)E. coli20 µg/mL

The above table illustrates the antimicrobial potency of this compound compared to standard antibiotics.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study by Luo et al. (2020) evaluated the cytotoxic effects of several benzimidazole derivatives on HeLa cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptotic cell death, demonstrating their potential as anticancer agents.

Anti-inflammatory Activity

Benzimidazole derivatives also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory processes.

Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

CompoundMethod of EvaluationResults
1-Benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazoleCarrageenan-induced edema modelSignificant reduction in paw edema compared to control
Standard (Diclofenac)Same modelEstablished baseline for anti-inflammatory effect

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring can significantly influence their potency and selectivity against different biological targets.

Key Findings:

  • Substituents at the 2-position enhance antimicrobial activity.
  • Electron-donating groups improve anticancer efficacy.
  • The presence of halogens can increase binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include benzylation of the imidazole core and phenoxymethylation. Optimal conditions require:

  • Catalysts : Palladium or copper salts to facilitate coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilic substitution .
  • Temperature : Controlled heating (80–120°C) to minimize side reactions like oxidation or ring-opening .
    • Yield Optimization : Use HPLC or TLC (chloroform:methanol, 6:1 v/v) to monitor reaction progress and adjust stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Prioritize:

  • NMR : Confirm benzyl and phenoxymethyl substituents via aromatic proton shifts (δ 7.2–7.8 ppm) and methylene linkages (δ 4.5–5.5 ppm) .
  • IR : Identify C-N stretching (1250–1350 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 365 for [M+H]⁺) and fragmentation patterns .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Focus on enzymes/receptors with known benzimidazole interactions (e.g., EGFR, kinases) .
  • In-Vitro Assays : Use enzyme inhibition assays (IC₅₀ determination) or cell viability assays (MTT protocol) at concentrations of 1–100 μM .
  • Controls : Include positive controls (e.g., bendazol derivatives) and solvent-only blanks .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) impact the compound’s biological activity?

  • Methodological Answer :

  • Fluorine Substitution : Enhances metabolic stability and target binding via electron-withdrawing effects. Compare fluorinated analogs using QSAR models .
  • Alkyl Chain Variation : Modify the benzyl group with ethyl or propyl chains to assess lipophilicity (logP) and blood-brain barrier permeability .
  • Data Correlation : Use docking simulations (AutoDock Vina) to link structural changes with binding affinity shifts .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (pH, temperature, cell lines) across labs .
  • Batch Analysis : Compare purity levels (>95% by HPLC) and salt forms (hydrochloride vs. free base) .
  • Meta-Analysis : Aggregate data from PubChem or Reaxys to identify outliers .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics : Simulate binding to EGFR or tubulin to identify key interactions (e.g., hydrogen bonds with Lys721) .
  • ADMET Prediction : Use SwissADME to forecast pharmacokinetics (e.g., CYP450 inhibition risk) .
  • Hirshfeld Surface Analysis : Map crystal packing and intermolecular forces for solid-state stability .

Q. What advanced analytical techniques are recommended for studying crystallinity or polymorphism?

  • Methodological Answer :

  • XRD : Resolve crystal lattice parameters (e.g., space group P2₁/c) and assess purity .
  • DSC/TGA : Measure melting points (186–190°C) and thermal degradation profiles .
  • Solid-State NMR : Characterize polymorphic forms via ¹³C chemical shifts .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize reaction scalability without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side products .
  • Workup Protocols : Use charcoal recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity batches .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., -OCH₃, -Cl, -F) at the benzyl or phenoxymethyl positions .
  • Data Clustering : Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .

Properties

IUPAC Name

1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOTWHZCKQTMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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